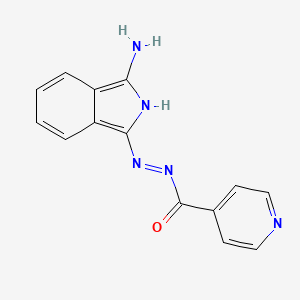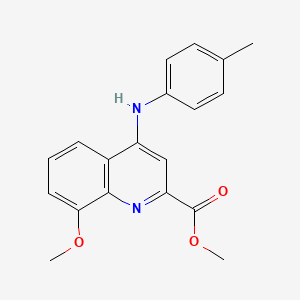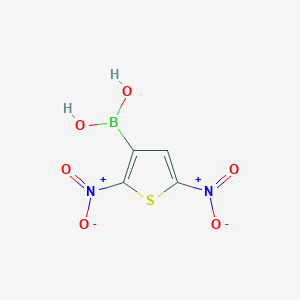![molecular formula C8H11ClN2O2S2 B2591113 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine CAS No. 750607-94-4](/img/structure/B2591113.png)
1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
Descripción general
Descripción
“1-[(5-Chlorothien-2-yl)sulfonyl]piperazine” is a chemical compound with the CAS Number: 750607-94-4 . It has a molecular weight of 266.77 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[(5-chloro-2-thienyl)sulfonyl]piperazine . The InChI code for this compound is 1S/C8H11ClN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2 .Physical And Chemical Properties Analysis
The melting point of “1-[(5-Chlorothien-2-yl)sulfonyl]piperazine” is between 128-129 degrees Celsius .Aplicaciones Científicas De Investigación
Anticancer Activity
Polyfunctional substituted 1,3-thiazoles, particularly those with a piperazine substituent, demonstrated significant anticancer activity across a variety of cancer cell lines, including lung, kidney, breast, and leukemia, among others. Compounds such as 1-(4-((4-methylphenyl)-sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine showed notable efficacy, suggesting a potential pathway for developing anticancer therapeutics (Turov, 2020).
Antibacterial Activity
A series of piperazine sulfynol derivatives were synthesized and evaluated for their antibacterial potential against MRSA (Methicillin-Resistant Staphylococcus aureus), with certain moieties demonstrating significant activity. This suggests their promise as new antibacterial contenders against superbugs (Prasad et al., 2022).
Antifungal Activity
Compounds combining 1,2,3-triazoles, piperidines, and thieno pyridine rings were synthesized and tested for antifungal efficacy, displaying moderate to good activity against Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans. This highlights the potential of such compounds in treating fungal infections (Darandale et al., 2013).
Serotonin Receptor Agonism
Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones showed high binding affinities for the 5-HT(6) serotonin receptor, indicating potential applications in neuropsychiatric disorder treatments (Park et al., 2011).
Antioxidant and Cytotoxic Agents
9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines were synthesized and evaluated for their in vitro antioxidant activity and cytotoxic potential against cervical cancer cell lines, showcasing promising results in both free radical scavenging and inhibiting cancer cell proliferation (Mistry et al., 2016).
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKLPYOXLAWRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85198879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

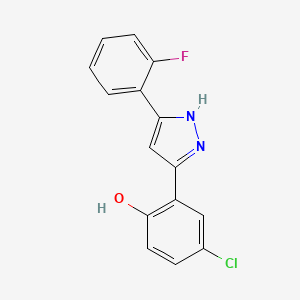
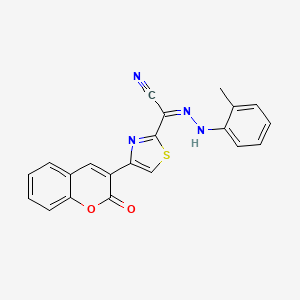
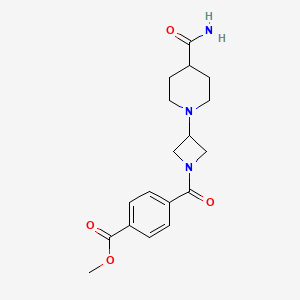

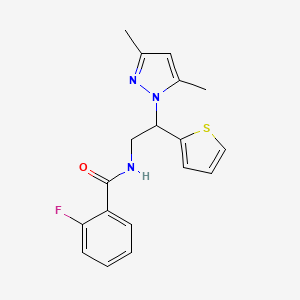
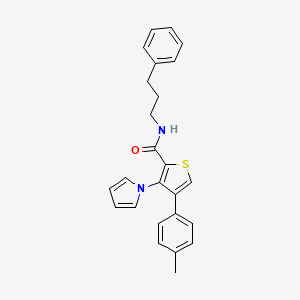

![N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2591045.png)
